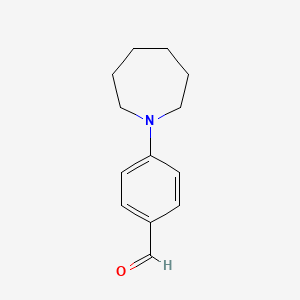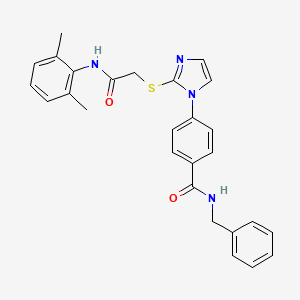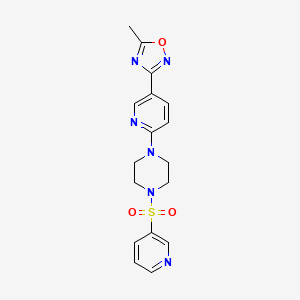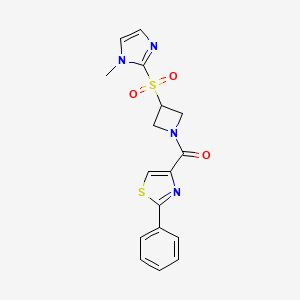![molecular formula C16H18N2O2 B2370034 3-[(4-甲基哌嗪-1-基)羰基]-2-萘酚 CAS No. 16236-13-8](/img/structure/B2370034.png)
3-[(4-甲基哌嗪-1-基)羰基]-2-萘酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Anti-Inflammatory Applications
The compound has shown potential in the field of anti-inflammatory research . A study found that a piperazine derivative of the compound demonstrated significant anti-nociceptive and anti-inflammatory effects . This included a reduction in the number of writhings induced by acetic acid, a decrease in paw licking time in the second phase of the formalin test, and a reduction in oedema formation .
Antitumor Activity
The compound has been studied for its potential antitumor activity . The compound was synthesized and characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction . The study found that the compound had good chemical stability and certain reactivity, suggesting potential for further exploration in the field of cancer research .
Organic Synthesis
The compound can be used as a precursor in organic synthesis . For example, it has been used for the preparation of furan-2-carboxylic acid [3- (4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride .
Anticholinesterase Activity
The compound has been studied for its potential anticholinesterase activity . A number of the title compounds with various substituents in the chromene fragment and their deamination products have been synthesized, and their inhibitory activity against butyrylcholinesterase has been studied .
作用机制
Target of Action
Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been shown to target candidapepsin-2 in yeast and cathepsin l2 in humans . These targets play crucial roles in various biological processes, including protein degradation and cellular homeostasis .
Mode of Action
This interaction could potentially alter the normal functioning of the targets, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Given its potential targets, it can be hypothesized that the compound may influence pathways related to protein degradation and cellular homeostasis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
Based on its potential targets, it can be hypothesized that the compound may influence processes related to protein degradation and cellular homeostasis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
属性
IUPAC Name |
(3-hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17-6-8-18(9-7-17)16(20)14-10-12-4-2-3-5-13(12)11-15(14)19/h2-5,10-11,19H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEUFIKLKSGMQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57266286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2369953.png)


![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)




![N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2369967.png)


